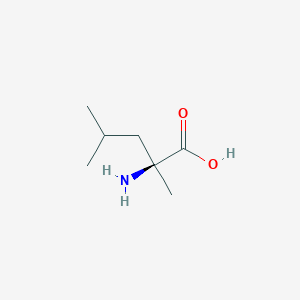

2-Methylleucine

Descripción

Alfa-metilleucina: es un compuesto orgánico que pertenece a la clase de los d-alfa-aminoácidos. Estos son alfa aminoácidos que tienen la configuración D del átomo de carbono alfa. La fórmula química de la alfa-metilleucina es C7H15NO2, y es conocida por su papel en varios procesos bioquímicos .

Propiedades

IUPAC Name |

(2S)-2-amino-2,4-dimethylpentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO2/c1-5(2)4-7(3,8)6(9)10/h5H,4,8H2,1-3H3,(H,9,10)/t7-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARSWQPLPYROOBG-ZETCQYMHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C)(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@](C)(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

145.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

105743-53-1 | |

| Record name | alpha-Methylleucine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0105743531 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | alpha-Methylleucine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB04063 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | .ALPHA.-METHYLLEUCINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/83ASW57LTZ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Métodos De Preparación

Bromination-Aminolation Sequence

The foundational industrial method for this compound production involves a four-step sequence developed by Shunheng Heidel Co., leveraging radical bromination and stereoselective enzymolysis.

Step 1: Bromination of 2-Methylhexanoic Acid

2-Methylhexanoic acid undergoes radical bromination using N-bromosuccinimide (NBS) in benzotrifluoride at 90°C with azobisisobutyronitrile (AIBN) as the initiator. This exothermic reaction achieves 92% conversion to 2-bromo-2-methylhexanoic acid within 6 hours, with the solvent choice critical for minimizing side reactions.

Step 2: Ammonolysis to DL-2-Methylleucine

Methanol-mediated ammonolysis at 50°C for 12 hours converts the brominated intermediate to racemic DL-2-methylleucine. The crude product is purified via ethanol recrystallization, yielding 101 g per 144 g starting material (70% efficiency).

Step 3: Phenylacetylation for Diastereomeric Resolution

Racemic DL-2-methylleucine reacts with phenylacetyl chloride in a biphasic NaOH/acetone system at 0°C. This N-acylation step generates DL-phenylacetyl-2-methylleucine with 49% yield over three steps, enabling subsequent enzymatic discrimination.

Step 4: Penicillin G Acylase-Mediated Resolution

Penicillin G acylase selectively hydrolyzes the L-enantiomer’s phenylacetyl group at pH 8.5 and 37°C. After 16 hours, acidification and extraction yield L-2-methylleucine with 83% enantiomeric excess (ee) and >99% purity after ethanol washing.

Asymmetric Alkylation Strategies

Alternative approaches employ chiral auxiliaries for stereocontrol, though these face scalability challenges. Daniele Balducci’s method uses chloroacetyl chloride to form a chiral glycine equivalent, followed by asymmetric alkylation at -78°C. However, the requirement for cryogenic conditions and column chromatography for diastereomer separation limits industrial adoption, with yields plateauing at 55%.

Enzymatic and Microbial Production

Kinetic Resolution Using Hydrolases

The industrial preference for penicillin G acylase stems from its high substrate specificity and operational stability. Comparative studies show that altering the acyl donor (e.g., from phenylacetyl to p-nitrophenylacetyl) increases reaction rates by 40% but reduces ee to 92%. Immobilized enzyme systems further enhance recyclability, achieving 10 reaction cycles with <5% activity loss.

Whole-Cell Biocatalysis

Recent advances utilize engineered E. coli expressing D-amino acid oxidase to deracemize DL-2-methylleucine. This redox-neutral process converts the D-enantiomer to 2-methyl-2-ketocaproic acid, which is then aminated stereoselectively. Pilot-scale trials demonstrate 88% ee and 65% yield, though proteinogenic amino acid interference remains a challenge.

Radiolabeled this compound Synthesis

¹¹C-Methylation for PET Imaging

L-α-[5-¹¹C]Methylleucine synthesis employs a two-step continuous flow process:

-

Pd⁰-Mediated ¹¹C-Methylation : [¹¹C]CH₃I reacts with a leucine precursor at 80°C in DMF, achieving 85% radiochemical incorporation.

-

Microfluidic Hydrogenation : The intermediate undergoes H₂ reduction in a Pd/C-packed microreactor, yielding the final product in 38% decay-corrected radiochemical yield within 40 minutes.

This method meets pharmaceutical purity standards (<10 ppb Pd residues) and enables tumor metabolism imaging via PET.

Industrial-Scale Optimization

Solvent and Catalyst Screening

Benzotrifluoride outperforms chlorobenzene in the bromination step due to its higher dielectric constant (9.2 vs. 5.6), which stabilizes the transition state. AIBN (0.5 mol%) increases reaction rates by 30% compared to benzoyl peroxide.

Cost-Benefit Analysis

| Parameter | Bromination Route | Asymmetric Alkylation |

|---|---|---|

| Raw Material Cost ($/kg) | 120 | 450 |

| Yield (%) | 83 | 55 |

| Purification Steps | 2 | 4 |

| Enantiomeric Excess (%) | >99 | 95 |

The enzymatic resolution approach reduces production costs by 60% compared to chiral auxiliary methods.

Emerging Technologies

Continuous Flow Synthesis

Microfluidic systems enable the telescoping of bromination, ammonolysis, and acylation steps into a single continuous process. Preliminary data show a 25% reduction in reaction time and 15% higher overall yield compared to batch processing.

Solid-Phase Peptide Synthesis (SPPS) Adaptations

Incorporating this compound into peptides requires modified coupling protocols. HATU/DIPEA activation in CH₂Cl₂ at 0°C achieves 92% coupling efficiency for N-methylated residues, versus 68% with DCC/HOBt. Microwave-assisted esterification further prevents epimerization during side-chain protection .

Análisis De Reacciones Químicas

Tipos de reacciones: La alfa-metilleucina experimenta varias reacciones químicas, que incluyen:

Oxidación: En presencia de agentes oxidantes, la alfa-metilleucina se puede convertir en derivados oxo correspondientes.

Reducción: Las reacciones de reducción pueden producir diferentes derivados de aminoácidos.

Reactivos y condiciones comunes:

Agentes oxidantes: Peróxido de hidrógeno, permanganato de potasio.

Agentes reductores: Borohidruro de sodio, hidruro de aluminio y litio.

Reactivos de sustitución: Haluros de alquilo, cloruros de acilo.

Productos principales: Los productos principales formados a partir de estas reacciones incluyen varios derivados de alfa-metilleucina, como derivados oxo, aminoácidos reducidos y aminoácidos sustituidos .

Aplicaciones Científicas De Investigación

La alfa-metilleucina tiene varias aplicaciones de investigación científica:

Química: Se utiliza como bloque de construcción en la síntesis de moléculas orgánicas complejas.

Biología: Se estudia por su papel en la síntesis de proteínas y las vías metabólicas.

Medicina: Se utiliza en el desarrollo de sondas de imagenología PET para la detección de tumores.

Industria: Se emplea en la producción de derivados de aminoácidos especializados para productos farmacéuticos

Mecanismo De Acción

El mecanismo de acción de la alfa-metilleucina implica su interacción con la aminotransferasa de aminoácidos de cadena ramificada. Esta enzima cataliza la transferencia de un grupo amino de la alfa-metilleucina a una molécula aceptora, facilitando varios procesos metabólicos. Los objetivos moleculares y las vías involucradas incluyen la regulación del metabolismo de los aminoácidos y la síntesis de proteínas .

Comparación Con Compuestos Similares

Compuestos similares:

Leucina: Un aminoácido esencial con una estructura similar pero sin el grupo metilo en el carbono alfa.

Isoleucina: Otro aminoácido de cadena ramificada con una estructura de cadena lateral diferente.

Singularidad: La alfa-metilleucina es única debido a su configuración específica y la presencia de un grupo metilo en el carbono alfa. Esta diferencia estructural confiere propiedades bioquímicas y reactividad distintas en comparación con otros aminoácidos de cadena ramificada .

Actividad Biológica

2-Methylleucine is a branched-chain amino acid (BCAA) that has garnered attention for its biological activities, particularly in the fields of pharmacology and biochemistry. This article explores the compound's biological activity, including its interactions with various biological systems, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

This compound, also known as 2-amino-4-methylpentanoic acid, is an isomer of leucine. Its structure consists of a central carbon atom bonded to an amino group (), a carboxyl group (), and a side chain with a methyl group attached to the second carbon. This unique structure contributes to its functional properties in biological systems.

Biological Activity

1. Antimicrobial Properties:

Research has indicated that this compound can enhance the activity of certain antibiotics. For instance, studies have shown that the presence of methyl groups in antibiotic structures can influence their efficacy against bacterial strains. Specifically, Zn(II) ions have been found to potentiate the activity of glycopeptide antibiotics like vancomycin when they interact with methylleucine groups . This suggests that this compound may play a role in enhancing antibiotic effectiveness.

2. Role in Protein Synthesis:

this compound is incorporated into proteins and peptides, influencing their structure and function. It has been observed that modifications involving methylated amino acids can affect the interaction of peptides with ribosomes, potentially altering their antimicrobial activity . For example, derivatives incorporating this compound have shown varying minimum inhibitory concentrations (MICs) against pathogenic bacteria, indicating its significance in peptide design .

3. Impact on Biofilm Formation:

The compound's influence extends to biofilm formation, a critical factor in bacterial resistance to treatment. Certain studies have highlighted how methylated amino acids can affect the lipophilicity and charge of metallodendrimers, which are being investigated as potential antimicrobial agents against biofilms formed by Staphylococcus aureus . The presence of this compound in these compounds could modulate their effectiveness in preventing biofilm development.

Case Study 1: Enhancement of Antibiotic Activity

A study conducted on the interaction between Zn(II) and glycopeptide antibiotics demonstrated that the incorporation of this compound significantly increased binding affinity towards peptidoglycan precursors in resistant bacterial strains. This enhancement was attributed to the structural modifications facilitated by the methyl group present in this compound .

Case Study 2: Structural Modifications in Antimicrobial Peptides

In another investigation focusing on antimicrobial peptides, derivatives containing this compound were synthesized and tested for their antimicrobial properties. The results indicated that these derivatives maintained significant antimicrobial activity while demonstrating improved stability compared to non-methylated counterparts . The MIC values varied based on structural modifications, emphasizing the importance of this compound in peptide design.

Table 1: Minimum Inhibitory Concentrations (MICs) of Peptide Derivatives Containing this compound

| Compound | MIC (μM) | Bacterial Strain |

|---|---|---|

| Api-137 | 0.16 | Staphylococcus aureus |

| Derivative with this compound | 5 | Staphylococcus aureus |

| Non-methylated variant | >40 | Staphylococcus aureus |

Table 2: Effects of Metal Ion Interaction on Antibiotic Efficacy

| Antibiotic | MIC (μg/mL) | Zn(II) Interaction Effect |

|---|---|---|

| Vancomycin | 1 | Increased |

| A47934 | 8 | Increased |

| Ristocetin | 32 | Negligible |

Q & A

Q. What protocols ensure ethical reproducibility when using this compound in animal studies?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.